Fexofenadinone Hydrochloride
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Overview
Description
Fexofenadinone Hydrochloride is a second-generation antihistamine used primarily to treat allergy symptoms such as hay fever and urticaria. It is a selective peripheral H1 receptor antagonist, which means it blocks the action of histamine at the H1 receptor sites, preventing the symptoms associated with allergies . Unlike first-generation antihistamines, this compound does not cross the blood-brain barrier, thus minimizing sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fexofenadinone Hydrochloride typically involves the reduction of a carboxylate derivative, followed by hydrolysis with a base such as alkali metal hydroxides to obtain the carboxylic acid derivative . The process may also involve the use of potassium bicarbonate aqueous solution and methylene dichloride for extraction and washing . The final product is obtained by dissolving this compound in ethanol, followed by drying under reduced pressure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the use of high-performance liquid chromatography (HPLC) for the quantitative determination of the compound in bulk drug and pharmaceutical dosage forms .
Chemical Reactions Analysis
Types of Reactions: Fexofenadinone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the ZnBr2-catalyzed transposition of α-haloketones to terminal carboxylic acids and microbial oxidation of non-activated C-H bonds are notable reactions .
Common Reagents and Conditions: Common reagents used in these reactions include ZnBr2 for catalysis and microbial agents for oxidation. The conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include carboxylic acid derivatives and other intermediates that are crucial for the synthesis of this compound .
Scientific Research Applications
Fexofenadinone Hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antihistamine action and the development of new antihistamine drugs . In biology, it is used to investigate the role of histamine in allergic reactions and other physiological processes . In medicine, it is used to treat allergic rhinitis, chronic idiopathic urticaria, and other allergic conditions . Industrially, it is used in the formulation of various pharmaceutical products .
Mechanism of Action
Fexofenadinone Hydrochloride works by selectively blocking the H1 receptors in the gastrointestinal tract, large blood vessels, and bronchial smooth muscle . This prevents the activation of these receptors by histamine, thereby preventing the symptoms associated with allergies . The compound does not cross the blood-brain barrier, which minimizes its sedative effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include Cetirizine, Loratadine, and Desloratadine . These compounds are also second-generation antihistamines used to treat allergic conditions.
Uniqueness: Fexofenadinone Hydrochloride is unique in its minimal sedative effects compared to other antihistamines like Cetirizine . It also has a favorable safety profile, making it suitable for use in individuals who require minimal cognitive and psychomotor impairment .
Biological Activity
Fexofenadine hydrochloride is a second-generation antihistamine primarily used for the treatment of allergic rhinitis and chronic urticaria. As a selective H1 receptor antagonist, it effectively alleviates allergy symptoms by blocking the action of histamine, a key mediator in allergic responses. This article delves into the biological activity of fexofenadine, examining its pharmacodynamics, pharmacokinetics, and relevant clinical studies.
Pharmacodynamics
Fexofenadine acts by selectively antagonizing peripheral H1 receptors, preventing histamine from binding and activating these receptors. This mechanism leads to a reduction in symptoms associated with allergies, such as itching, sneezing, and nasal congestion. Notably, fexofenadine does not cross the blood-brain barrier significantly, which minimizes central nervous system effects like sedation commonly seen with first-generation antihistamines .
Key Pharmacodynamic Properties
- Mechanism of Action : Selective H1 receptor antagonist.
- Sedation Profile : Minimal sedation due to limited CNS penetration.
- Anticholinergic Effects : Lacks significant anticholinergic activity .
Pharmacokinetics
Fexofenadine demonstrates rapid absorption following oral administration, with peak plasma concentrations typically reached within 1 to 3 hours. Its bioavailability is approximately 33%, and it exhibits a long duration of action, allowing for once or twice daily dosing .
Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | Rapid; T_max 1-3 hours |
Bioavailability | ~33% |
Plasma Protein Binding | 60% - 70% |
Half-life | Approximately 14 hours |
Metabolism | Minimal hepatic metabolism |
Efficacy in Allergic Conditions
Numerous studies have demonstrated the efficacy of fexofenadine in managing allergic conditions. A meta-analysis indicated that fexofenadine significantly inhibits histamine-induced wheal and flare responses compared to placebo and is comparable to other second-generation antihistamines .
Case Study Insights
- Study on Chronic Urticaria : A clinical trial involving patients with chronic urticaria showed that fexofenadine provided substantial relief from itching and hives compared to baseline measurements after four weeks of treatment.
- Allergic Rhinitis Management : Another study highlighted that patients receiving fexofenadine reported improved quality of life scores due to reduced nasal congestion and sneezing frequency.
Safety Profile
Fexofenadine is generally well-tolerated, with a low incidence of adverse effects. Common side effects include headache and mild gastrointestinal disturbances. Importantly, it has no significant interactions with alcohol or other CNS depressants .
Comparative Studies
A comparative analysis of fexofenadine with other antihistamines such as montelukast and levocetirizine revealed that while all three effectively manage allergic symptoms, fexofenadine exhibited a superior safety profile regarding sedation and cognitive impairment .
Summary of Comparative Efficacy
Antihistamine | Efficacy in Allergies | Sedation Risk | Duration of Action |
---|---|---|---|
Fexofenadine | High | Low | ~24 hours |
Montelukast | Moderate | None | ~24 hours |
Levocetirizine | High | Moderate | ~24 hours |
Properties
CAS No. |
153439-43-1 |
---|---|
Molecular Formula |
C32H38ClNO4 |
Molecular Weight |
536.1 g/mol |
IUPAC Name |
2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C32H37NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28,37H,9,14,19-23H2,1-2H3,(H,35,36);1H |
InChI Key |
WQPDEFGECAUPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)O.Cl |
Origin of Product |
United States |
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